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Compound of Interest

Compound Name: n-Methyl-d-tryptophan
Cat. No.: B13409077
Get Quote

Differentiating -Methyl vs. 1-Methyl Variants
Part 1: Executive Technical Summary

The primary distinction between these two CAS entries lies in the site of methylation:

o CAS 110117-83-4 (1-Methyl-D-tryptophan): The methyl group is attached to the indole
nitrogen (

). This compound is Indoximod, a clinically advanced IDO pathway inhibitor used in cancer
immunotherapy.

e CAS 862504-05-0 (
-Methyl-D-tryptophan): The methyl group is attached to the
-amino nitrogen (

). This is the D-enantiomer of Abrine. It acts primarily as a metabolic probe and transport
inhibitor, distinct from the IDO-modulating mechanism of Indoximod.
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Feature

1-Methyl-D-tryptophan
(Indoximod)

-Methyl-D-tryptophan (

-Methyl)

CAS Number

110117-83-4

862504-05-0

Methylation Site

Indole Nitrogen (

)

-Amino Nitrogen (

)

Common Name

Indoximod, D-1MT

D-Abrine,

-Me-D-Trp

Primary Target

IDO Pathway / mMTORCL1

Amino Acid Transporters (e.g.,
ATBO,+)

Metabolic Fate

Does not degrade to

Kynurenine

Stable against

aminopeptidases

Clinical Status

Phase II/lll (Oncology)

Preclinical / Research Tool

Part 2: Chemical Identity & Structural Logic[2]

The structural difference dictates the biological fate of these molecules. The indole nitrogen is

crucial for hydrogen bonding in the active site of IDO (Indoleamine 2,3-dioxygenase).

Methylating this site (1-MT) alters enzyme interaction without preventing binding. Conversely,

methylating the amino group (

-MT) alters transport kinetics and peptide bond formation potential.

Structural Visualization (Graphviz)
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Functional Consequence
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Figure 1: Structural divergence of methylated tryptophan isomers and their downstream
functional consequences.[1]

Part 3: Mechanism of Action & Biological Application[4]
1. Indoximod (1-Methyl-D-tryptophan, CAS 110117-83-4)

Mechanism: Indoximod is a "tryptophan mimetic" rather than a simple enzymatic inhibitor.
While early cell-free assays suggested it was a weak inhibitor of IDO1 compared to its L-
isomer, in vivo data revealed it to be the superior immunotherapeutic agent.

« mMTORC1 Recovery: IDO activity depletes tryptophan, causing T-cells to sense starvation
and deactivate mTORCL1 (a kinase essential for cell growth). Indoximod mimics tryptophan,
“tricking” mTORCL1 into remaining active despite low tryptophan levels.

e AhR Modulation: It may also modulate the Aryl Hydrocarbon Receptor (AhR) pathway,
preventing the differentiation of T-cells into regulatory T-cells (Tregs).

Research Application:
e Used to reverse tumor-mediated immunosuppression.[2]

 Critical reagent for studying the "kynurenine pathway" without generating downstream
metabolites (as the 1-methyl group prevents ring cleavage by IDO).
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2.
-Methyl-D-tryptophan (CAS 862504-05-0)
Mechanism: Methylation of the

-amine creates a secondary amine. This modification:

 Increases Lipophilicity: Improves blood-brain barrier (BBB) penetration relative to tryptophan.
e Prevents Protein Incorporation: Unlike tryptophan,

-methylated amino acids are generally not substrates for ribosomal protein synthesis, making
them excellent metabolic tracers.

o Transporter Inhibition: It acts as a competitive inhibitor for amino acid transporters (e.g.,
SLC6A14/ATBO,+), which are often upregulated in cancer cells to scavenge nutrients.

Research Application:

o Peptide Synthesis: Used to introduce conformational constraints (kinks) in peptide
backbones to study protein folding.

o Neuroscience: Used as a tracer to study serotonin synthesis rates (often using the

C-labeled variant).

Part 4: Experimental Protocols
Protocol A: Preparation of Indoximod (1-MT) Stock for Cell
Assays

Rationale: 1-Methyl-D-tryptophan has poor solubility in neutral aqueous buffers. Improper
solubilization leads to precipitation and false-negative results in IC50 assays.

¢ Solvent Choice: Do not attempt to dissolve directly in PBS or media.
o Preferred: 0.1 M HCI or DMSO.

o Step-by-Step Solubilization:
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o Weigh 10 mg of CAS 110117-83-4.
o Add 1 mL of DMSO (creates a 45 mM stock). Vortex vigorously for 30 seconds.

o Alternative (for aqueous-only restrictions): Add 1 mL of 0.1 N HCI. Sonicate at 40°C for 10
minutes.

e Dilution for Assay:
o Dilute the stock into pre-warmed (37°C) culture media immediately before use.

o Critical Control: Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity. If
using HCI solubilization, verify the media buffering capacity can neutralize the acid; check
pH with a micro-probe.

Protocol B: Differentiating Isomers via IDO Activity Assay
(Kynurenine Readout)

Rationale: This assay confirms if the compound is a substrate or inhibitor. 1-MT will NOT
produce kynurenine, whereas L-tryptophan will.

Reagents:

Recombinant human IDO1 enzyme.

Substrate: L-Tryptophan (100

M).

Test Compounds: CAS 110117-83-4 vs CAS 862504-05-0.[3]

Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).
Workflow:
» Reaction Mix: Incubate IDO1 enzyme with 100

M L-Tryptophan + Test Compound (graded concentrations 0—-100
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M) in buffer containing Methylene Blue and Ascorbate (cofactors).

Incubation: 37°C for 60 minutes.

Termination: Add 30% Trichloroacetic acid (TCA) to precipitate proteins. Centrifuge (10,000 x
g, 5 min).

Colorimetric Detection: Transfer supernatant to a 96-well plate. Add equal volume of Ehrlich’s
Reagent (2% in glacial acetic acid).

Readout: Measure Absorbance at 490 nm.
o Interpretation: Yellow color indicates Kynurenine formation.
o 1-MT (110117-83-4): Should show dose-dependent reduction in absorbance (inhibition).

o -MT (862504-05-0): May show weak or no inhibition depending on the specific
transporter/enzyme interplay in the system (often inactive against purified IDO1 compared
to 1-MT).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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